Cadmium iodate
Description
Historical Context and Evolution of Research on Metal Iodates
The study of metal iodates dates back to the 19th century, with anhydrous cadmium iodate (B108269) first being synthesized by Rammelsberg in 1838. fishersci.se Initially, research focused on the fundamental synthesis and characterization of these inorganic salts. Over the decades, the field has evolved significantly, driven by the discovery of unique physical properties within this class of compounds. A major turning point was the investigation into the piezoelectric and nonlinear optical (NLO) properties of iodate crystals. vaia.com This discovery opened up new avenues of research, moving beyond basic chemistry to materials science and solid-state physics. Modern research into metal iodates explores their potential in advanced applications, including the development of novel NLO materials, gas sensors, and energetic materials. researchgate.netucr.eduwikipedia.org Researchers are now able to synthesize a variety of metal iodates, including complex and mixed-metal varieties, using techniques that allow for fine control over particle size and morphology, such as mechanochemistry. wikipedia.org
Significance of Cadmium in Inorganic Chemistry and Materials Science
Cadmium (Cd) is a soft, silvery-white transition metal that was discovered in Germany in 1817. mdpi.comumich.edu Chemically similar to zinc and mercury, it typically exists in the +2 oxidation state in its compounds. mdpi.comlibretexts.org The significance of cadmium in materials science is substantial due to its use in a range of applications. It is a critical component in nickel-cadmium (Ni-Cd) rechargeable batteries, which have been widely used in various electronic devices. americanelements.comacs.org
Cadmium compounds are also known for their use as pigments, providing brilliant yellow, orange, and red colors in paints and plastics. americanelements.comscirp.org Furthermore, cadmium is used in protective electroplating for steel to prevent corrosion and is a component of specialized alloys with low melting points. umich.eduamericanelements.com In the realm of modern materials, cadmium is used in the production of semiconductors, such as cadmium sulfide (B99878) (CdS) and cadmium selenide (B1212193) (CdSe), which are vital for manufacturing photovoltaic cells and various optoelectronic devices. vaia.comgoogle.com
Overview of Current Research Trajectories for Cadmium Iodate
Current research on this compound and related materials is primarily focused on leveraging its structural and chemical properties for advanced applications. A significant area of investigation is its use in nonlinear optics. researchgate.net The discovery that several polymorphs of this compound exhibit strong second harmonic generation (SHG) activity has spurred efforts to grow high-quality single crystals and understand the structure-property relationships that govern this phenomenon. researchgate.netnanorh.com
Another key research direction is the use of this compound as a precursor for synthesizing other functional materials. acs.org Like other cadmium salts, it can serve as a stable source of cadmium ions for creating cadmium-containing nanoparticles, such as cadmium sulfide (CdS), which have applications in photocatalysis and optoelectronics. nih.govairccse.org
The potential for chemical sensing applications is also being explored. While much of the direct research has focused on cadmium iodide-based sensors for detecting various metal ions like Cu²⁺, Fe³⁺, and Cr₂O₇²⁻, the underlying principles suggest that this compound could be adapted for similar purposes. acs.orgrsc.org Furthermore, the broader class of metal iodates is being investigated for gas sensing, indicating a potential future research path for this compound. ucr.edu
Structure
2D Structure
Properties
IUPAC Name |
cadmium(2+);diiodate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cd.2HIO3/c;2*2-1(3)4/h;2*(H,2,3,4)/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHNOFIZTODKMI-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]I(=O)=O.[O-]I(=O)=O.[Cd+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cd(IO3)2, CdI2O6 | |
| Record name | cadmium iodate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10228536 | |
| Record name | Cadmium iodate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10228536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7790-81-0 | |
| Record name | Cadmium iodate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007790810 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cadmium iodate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10228536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cadmium iodate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.295 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Preparative Techniques for Cadmium Iodate
Solution-Based Synthesis Approaches
Solution-based methods are the most common for preparing cadmium iodate (B108269), involving the reaction of soluble cadmium salts with an iodate source in a liquid medium. The specific technique employed influences the nucleation and growth of the cadmium iodate crystals.
Precipitation is a direct method for synthesizing this compound, often by combining aqueous solutions of a soluble cadmium salt and a soluble iodate salt. The low solubility of this compound in water facilitates its precipitation from the solution.
Historically, anhydrous this compound was first synthesized in 1838 by Rammelsberg through precipitation from hot, concentrated solutions of cadmium nitrate (B79036) and sodium iodate. jmaterenvironsci.com More recent research has demonstrated the synthesis of specific polymorphs using this technique. For instance, the γ-Cd(IO₃)₂ polymorph can be precipitated as a colorless crystalline powder from a low-concentration aqueous solution of cadmium chloride (CdCl₂) and potassium iodate (KIO₃) at a controlled temperature of 60°C. jmaterenvironsci.com Another study utilized a precipitation reaction between promethazine-HCl and cadmium iodide (CdI₂) in the presence of ammonium (B1175870) acetate (B1210297) to form a white precipitate of an ion-pair complex. chemmethod.com
Hydrothermal and solvothermal techniques involve chemical reactions in aqueous or non-aqueous solvents, respectively, at temperatures and pressures above ambient conditions. These methods are particularly useful for synthesizing crystalline materials that are not readily accessible under standard conditions.
While direct hydrothermal synthesis of this compound is not extensively detailed in the provided literature, the methodology is widely applied to related compounds. For example, cadmium(II) nano coordination compounds, which serve as precursors for cadmium iodide nanoparticles, have been prepared using hydrothermal and solvothermal methods. semnan.ac.ir Similarly, a cadmium(II) metal-organic framework was obtained via solvothermal synthesis from a cadmium(II) salt and an octacarboxylate ligand in DMF. tandfonline.com The applicability of the hydrothermal method to other metal iodates, such as cesium cerium(IV) iodate (Cs₂Ce(IO₃)₆) and ε-La(IO₃)₃, highlights its potential for producing novel crystalline phases of this compound under high-temperature and high-pressure conditions. acs.orgrsc.org For instance, ultralong nanowires of cadmium phosphate (B84403) hydroxide (B78521) have been successfully synthesized using a hydrothermal method involving a cadmium oleate (B1233923) precursor. nih.gov
Gel growth is a specialized solution technique that allows for the slow, controlled diffusion of reactants through a gel matrix, typically silica (B1680970) gel. This method suppresses convection currents and facilitates the growth of high-quality, strain-free crystals at ambient temperatures. airccse.org It has been successfully employed for growing both undoped and doped this compound crystals. airccse.orgresearchgate.net
The process generally involves a single diffusion method where one reactant is incorporated into the gel, and the other is added as a supernatant solution. airccse.org For this compound, a typical setup uses a silica gel prepared from sodium metasilicate (B1246114) and acidified with acetic acid. airccse.org A solution of cadmium chloride (CdCl₂) can be placed above the gel containing sodium iodate (NaIO₃). airccse.org Researchers have systematically varied parameters such as the pH of the gel, gel density, aging time, and reactant concentrations to determine the optimal conditions for crystal growth. airccse.orgias.ac.in This technique has been shown to produce spherulite-shaped this compound crystals. airccse.org
| Parameter | Optimized Value/Condition |
|---|---|
| Crystallization Apparatus | Test tubes (2.5 cm diameter, 25 cm height) |
| Growth Medium | Silica gel (from sodium metasilicate and acetic acid) |
| Reactants | Cadmium chloride (CdCl₂), Sodium iodate (NaIO₃) |
| Gel pH Range | 3.0 to 4.0 |
| Reactant Concentration Range | 0.2 M to 0.6 M |
The slow evaporation technique is a straightforward and widely used method for growing single crystals from a solution. It involves dissolving the reactants in a suitable solvent to create a saturated or near-saturated solution, which is then left undisturbed, allowing the solvent to evaporate slowly over time. As the solvent evaporates, the solution becomes supersaturated, leading to the crystallization of the solute.
This method has been used to produce various forms of this compound. For example, single crystals of this compound monohydrate (Cd(IO₃)₂·H₂O) have been obtained by the slow evaporation of aqueous solutions containing cadmium chloride and potassium iodate. researchgate.netrepec.org The ζ-Cd(IO₃)₂ polymorph was synthesized by dissolving anhydrous cadmium chloride and potassium iodate in deionized water; after an initial filtration of Cd(IO₃)₂·H₂O crystals, further slow evaporation of the solution at room temperature yielded the ζ-polymorph as a colorless crystalline powder. jmaterenvironsci.com The ε-Cd(IO₃)₂ polymorph can be crystallized by slowly evaporating a saturated solution of γ-Cd(IO₃)₂ in 30% nitric acid at 60°C. researchgate.netignited.in
| Product | Reactants/Starting Material | Solvent | Temperature | Source |
|---|---|---|---|---|
| Cd(IO₃)₂·H₂O | CdCl₂ and KIO₃ | Aqueous solution | Room Temperature | researchgate.netrepec.org |
| ζ-Cd(IO₃)₂ | Anhydrous CdCl₂ and KIO₃ | Deionized water | Room Temperature | jmaterenvironsci.com |
| ε-Cd(IO₃)₂ | γ-Cd(IO₃)₂ | 30% Nitric Acid | 60 °C | researchgate.netignited.in |
Gel Growth Techniques
Solid-State Reaction Pathways
Solid-state reactions involve the reaction between solid reactants at elevated temperatures, without the use of a solvent. These reactions are typically diffusion-controlled, meaning the rate is governed by the diffusion of ions through the product layer that forms at the interface of the reactants. core.ac.uk
A key example of a solid-state pathway in the context of this compound is the thermal transformation of one polymorph into another. Specifically, the ζ-Cd(IO₃)₂ polymorph can be obtained by heating the previously synthesized γ-Cd(IO₃)₂ polymorph at 450°C for two hours. jmaterenvironsci.com This solid-state phase transformation demonstrates a method to access crystalline forms that may not be stable or easily produced from solution-based methods.
Single Crystal Growth Techniques
The growth of single crystals is essential for applications requiring specific optical or electronic properties and for definitive structural characterization via X-ray diffraction. Several of the aforementioned techniques are explicitly used for this purpose.
Slow Evaporation: As detailed in section 2.1.4, the slow evaporation of aqueous or acidic solutions is a primary method for obtaining single crystals of different this compound polymorphs and hydrates, including ε-Cd(IO₃)₂ and Cd(IO₃)₂·H₂O. jmaterenvironsci.comresearchgate.net
Gel Growth: The gel diffusion technique is particularly advantageous for growing high-quality single crystals at ambient temperatures, as it minimizes defects caused by thermal strain. airccse.org Spherulitic single crystals of this compound have been successfully grown using this method. airccse.orgresearchgate.net
While techniques like zone refining are used to purify and grow large single crystals of related compounds like cadmium iodide (CdI₂), their application to this compound is less documented. ijert.orgcapes.gov.br The primary reported methods for single crystal growth of this compound remain solution-based techniques like slow evaporation and gel growth. airccse.orgresearchgate.net
Solution Growth (e.g., slow evaporation, solution methods)
Solution growth methods are widely employed for the synthesis of this compound crystals due to their simplicity and effectiveness at ambient or near-ambient temperatures. These techniques generally involve the reaction of soluble cadmium and iodate salts in a solvent, followed by crystallization.
Slow Evaporation: This is a common and straightforward method for growing single crystals of this compound. researchgate.netresearchgate.net The process typically involves dissolving stoichiometric amounts of a cadmium salt, such as cadmium chloride (CdCl₂), and an iodate source, like potassium iodate (KIO₃) or iodic acid (HIO₃), in a suitable solvent, often deionized water or an acidic solution. researchgate.netjmaterenvironsci.com The slow evaporation of the solvent at a controlled temperature leads to the supersaturation of the solution and subsequent crystallization of this compound. jmaterenvironsci.com For instance, single crystals of this compound monohydrate (Cd(IO₃)₂·H₂O) have been successfully grown by the slow evaporation of aqueous solutions containing cadmium chloride and potassium iodate. researchgate.netrepec.org Similarly, the ζ-polymorph of anhydrous this compound (ζ-Cd(IO₃)₂) can be synthesized by the slow evaporation of a solution of anhydrous cadmium chloride and potassium iodate at room temperature. jmaterenvironsci.com The process can yield different polymorphs depending on the conditions; for example, single crystals of ε-Cd(IO₃)₂ are obtained by slowly evaporating a saturated solution of γ-Cd(IO₃)₂ in 30% nitric acid at 60 °C. ignited.in
Gel Growth Technique: An alternative solution-based method is the gel growth or single diffusion gel technique. ignited.inairccse.org This method is particularly useful for growing crystals of substances with low solubility and can produce high-quality crystals free from the strains often associated with melt or vapor growth methods. airccse.org In this technique, a gel, typically silica gel, acts as a medium where two soluble reactants diffuse and react to form the insoluble product, this compound. airccse.org For example, spherulitic crystals of Cd(IO₃)₂ can be grown by incorporating cadmium chloride into a silica gel and then adding a solution of sodium iodate (NaIO₃) as a supernatant. airccse.org The growth conditions, such as the pH of the gel, concentration of reactants, and gel aging, can be optimized to control the crystal size and morphology. airccse.orgias.ac.in
| Method | Reactants | Solvent/Medium | Conditions | Product | Reference(s) |
| Slow Evaporation | Cadmium chloride, Potassium iodate | Deionized water | Room temperature | ζ-Cd(IO₃)₂ | jmaterenvironsci.com |
| Slow Evaporation | Cadmium chloride, Potassium iodate | Aqueous solution | - | Cd(IO₃)₂·H₂O | researchgate.netrepec.org |
| Slow Evaporation | γ-Cd(IO₃)₂ | 30% Nitric acid | 60 °C | ε-Cd(IO₃)₂ | ignited.in |
| Gel Growth | Cadmium chloride, Sodium iodate | Silica gel | Ambient temperature | Spherulitic Cd(IO₃)₂ | airccse.org |
Vapor Phase Growth
Vapor phase growth is another significant technique for producing high-quality single crystals, particularly for materials that sublime or have a reasonable vapor pressure at elevated temperatures. While the provided search results extensively discuss the vapor phase growth of cadmium iodide (CdI₂), a related cadmium halide, they offer insights into the potential application of this method for this compound. tandfonline.comiucr.orgtandfonline.comiucr.orgsumdu.edu.ua
In a typical vapor phase growth setup for cadmium iodide, the material is heated in a vacuum or an inert atmosphere, causing it to vaporize. tandfonline.comiucr.org The vapor is then transported to a cooler region of the growth chamber where it supersaturates and deposits as single crystals. sumdu.edu.ua For instance, dendritic single crystals of cadmium iodide have been grown from the vapor phase in a vacuum. tandfonline.comiucr.orgtandfonline.com The temperature of the source and crystallization zones are critical parameters that control the growth process. sumdu.edu.ua Thermodynamic analysis of the Cd-I₂ system indicates that cadmium diiodide (CdI₂) is the dominant vapor phase component, and optimal growth temperatures for CdI₂ crystals have been proposed as 890-900 K for the source zone and 500-530 K for the crystallization zone. sumdu.edu.ua This method has been shown to produce crystals with high structural perfection. sumdu.edu.ua
Although direct evidence for the vapor phase growth of this compound is not prominent in the provided results, the principles established for cadmium iodide suggest its potential feasibility. The stability and vapor pressure of this compound at elevated temperatures would be key factors in determining the success of this method.
Zone Refining for Purification and Growth
Zone refining is a powerful technique primarily used for the purification of crystalline materials and can also be employed for the growth of single crystals. capes.gov.brijert.org This method involves passing a narrow molten zone through a solid ingot of the material. Impurities, which are typically more soluble in the molten phase than in the solid, are segregated and moved to one end of the ingot, resulting in a highly purified material in the rest of the ingot. ias.ac.in
This technique has been successfully applied to purify cadmium and cadmium iodide. iucr.orgijert.orgias.ac.in For cadmium iodide, multiple zone passes (e.g., thirty) have been shown to achieve maximum purity, leading to the growth of soft, white, pure crystals. ijert.org The process can be carried out in a horizontal resistive zone refiner using a quartz or graphite (B72142) boat, often under an inert or reducing atmosphere like argon or hydrogen to prevent decomposition. ijert.orgias.ac.in The zone refining of cadmium iodide has been shown to produce single crystals of the common 4H polytype with a notable absence of structural defects like streaking or arcing in X-ray diffraction patterns. capes.gov.br
While the direct application of zone refining to this compound is not detailed in the search results, the success with the related cadmium iodide suggests its potential as a purification and crystal growth method. The melting point and thermal stability of this compound would be critical parameters to consider for this process.
Control over Morphology and Nanostructure Formation
The ability to control the morphology and form nanostructures of this compound is crucial for tailoring its properties for specific applications. Various strategies, including templating and the use of surfactants, can be employed to achieve this control.
Surfactant-Assisted Synthesis
Surfactant-assisted synthesis is a bottom-up approach where surfactant molecules are used to control the growth, shape, and size of nanoparticles. Surfactants can act as capping agents, preventing agglomeration, or as structure-directing agents, favoring growth along specific crystal facets. hnu.edu.cnresearchgate.net
The search results provide examples of surfactant-assisted synthesis for other cadmium-containing nanomaterials. For instance, metallic cadmium nanoparticle sheets have been synthesized at room temperature with the assistance of surfactants, which were then hydrolyzed to form rice-shaped monoclinic cadmium hydroxide nanostructures. rsc.org In the synthesis of cadmium sulfide (B99878) (CdS) nanoparticles, polyethyleneimine (PEI) has been used as a surfactant to control the particle size, with an inverse relationship observed between PEI concentration and nanoparticle size. researchgate.net Similarly, in the synthesis of CuCdS alloy nanocrystals, oleylamine (B85491) (OAM) was used as a solvent and stabilizer, and by varying the reaction temperature and precursor molar ratio, different nanostructure shapes could be obtained. frontiersin.org These findings suggest that the use of surfactants could be a viable strategy for controlling the nanostructure of this compound. For example, an ion-pair-based surfactant-assisted dispersive liquid–liquid microextraction method has been developed for cadmium determination, where a cationic surfactant transforms the cadmium species into an extractable ion-pair. researchgate.net This demonstrates the interaction of surfactants with cadmium complexes, which is a fundamental aspect of surfactant-assisted synthesis.
Purity and Stoichiometry Control in this compound Synthesis
Ensuring high purity and precise stoichiometry is paramount in the synthesis of this compound, as these factors critically influence its physical and chemical properties. mit.edu Impurities and deviations from the ideal stoichiometric ratio can introduce defects into the crystal lattice, affecting its performance in various applications.
Several techniques can be employed to control purity and stoichiometry during the synthesis of cadmium compounds. For cadmium iodide, zone refining has proven to be a highly effective method for purification. capes.gov.brijert.org This process segregates impurities, leading to a product with a high degree of purity. capes.gov.br The stoichiometry of the final product can also be controlled during synthesis. For instance, in the hydrothermal synthesis of Cu₂NiSnS₄ nanopowder, maintaining specific elemental ratios of the precursors was crucial for achieving the desired stoichiometry. researchgate.net
In the context of this compound, the choice of starting materials and reaction conditions plays a significant role. Using high-purity precursors is a fundamental step. ijert.org For solution-based methods, controlling the pH and the molar ratios of the reactants is essential. For example, in the synthesis of the ζ-polymorph of Cd(IO₃)₂, specific molar ratios of anhydrous cadmium chloride and potassium iodate are used. jmaterenvironsci.com Similarly, in the gel growth method, the concentrations of the reactants are carefully controlled. airccse.org For vapor phase growth, controlling the temperature of the source and crystallization zones is critical for maintaining the desired stoichiometry of the growing crystal. sumdu.edu.ua While not explicitly detailed for this compound in the provided results, techniques such as vacuum distillation, which is used for purifying cadmium metal, could potentially be adapted to purify precursors or the final product, further enhancing purity. ias.ac.in The synthesis of high-purity α-mercuric iodide involves steps to control stoichiometry, which could be conceptually applied to this compound synthesis. google.com
Crystallographic and Structural Investigations of Cadmium Iodate
Fundamental Crystal Structure Determination
The precise arrangement of atoms within a crystalline solid is fundamental to understanding its physical and chemical properties. For cadmium iodate (B108269), various diffraction techniques have been employed to elucidate its crystal structure.
X-ray Diffraction (XRD) Studies of Polycrystalline Cadmium Iodate
X-ray diffraction on polycrystalline samples, or powder XRD, is a primary technique for identifying crystalline phases and determining their lattice parameters. Studies on polycrystalline this compound have revealed a rich polymorphism. researchgate.netjmaterenvironsci.com For instance, the β-polymorph is characterized by a main diffraction peak corresponding to a d-spacing of 3.296 Å. researchgate.net The δ-polymorph exhibits a more complex powder diffraction pattern with several intense peaks at d-spacings of 3.93 Å, 3.66 Å, 3.44 Å, 3.32 Å, 2.49 Å, and 1.77 Å. scispace.com A newly identified polymorph, ζ-Cd(IO3)2, was indexed to a monoclinic system with its main characteristic peak at a d-spacing of 3.14 Å. jmaterenvironsci.com These studies are crucial for distinguishing between the various polymorphic forms of anhydrous this compound. researchgate.netjmaterenvironsci.com
Single Crystal X-ray Diffraction Analysis
Single crystal X-ray diffraction provides the most detailed information about the crystal structure, including atomic coordinates and bond lengths. Several polymorphs of this compound and its hydrate (B1144303) have been characterized using this method.
ε-Cd(IO3)2: Single crystals of the ε-polymorph were obtained from a saturated solution of γ-Cd(IO3)2 in nitric acid. researchgate.net It crystallizes in the orthorhombic space group Pca2₁ with the unit cell parameters detailed in the table below. researchgate.net
Cd(IO3)2·H2O: Single crystals of this compound monohydrate are formed by the slow evaporation of aqueous solutions. researchgate.netrepec.org This compound crystallizes in the triclinic space group P1̅. researchgate.netrepec.org The structure consists of Cd-(μ2-O)2-Cd dimers which are connected through iodate bridges to form layers. researchgate.net
δ-Cd(IO3)2: The structure of the δ-polymorph was confirmed by single-crystal XRD analysis after being grown from an aqueous solution. researchgate.netscispace.com
ζ-Cd(IO3)2: While initially characterized by powder XRD, single crystal data for the ζ-polymorph has also been reported, confirming its monoclinic system. jmaterenvironsci.com
| Compound/Polymorph | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| ε-Cd(IO₃)₂ researchgate.net | Orthorhombic | Pca2₁ | 17.581(2) | 5.495(2) | 11.163(2) | 90 | 90 | 90 |
| Cd(IO₃)₂·H₂O researchgate.netrepec.org | Triclinic | P1̅ | 7.119(2) | 7.952(2) | 6.646(2) | 102.17(2) | 114.13(2) | 66.78(4) |
| ζ-Cd(IO₃)₂ jmaterenvironsci.com | Monoclinic | P2₁/c | 8.4672 | 11.4365 | 14.4432 | 90 | 91.12 | 90 |
Neutron Diffraction Studies
Polymorphism and Phase Transitions in this compound Systems
This compound is known to exhibit significant polymorphism, meaning it can exist in multiple crystalline forms. jmaterenvironsci.comresearchgate.net These different polymorphs can be obtained under various synthesis conditions and may transform from one to another upon heating. researchgate.netjmaterenvironsci.com
Characterization of Polymorphs
At least six anhydrous polymorphs of this compound have been identified and are often designated by Greek letters (α, β, γ, δ, ε, ζ). researchgate.netrepec.org The synthesis conditions, such as temperature and solvent, play a crucial role in determining which polymorph is formed. researchgate.netjmaterenvironsci.comresearchgate.net For example, the α-polymorph is the first to precipitate at 20°C from a constant concentration of cadmium. researchgate.net The β-polymorph can be obtained by heating the product of a reaction between cadmium chloride and lithium iodate at 250°C. researchgate.net The γ-polymorph can be synthesized by evaporation of a dilute aqueous solution of cadmium chloride and iodic acid at 60°C. researchgate.net The ε-polymorph is obtained from a nitric acid solution of the γ-form. researchgate.net The ζ-polymorph can be prepared by heating the γ-polymorph to 450°C or through slow evaporation from an aqueous solution at room temperature. jmaterenvironsci.com
Some of these polymorphs, specifically γ-Cd(IO₃)₂, ε-Cd(IO₃)₂, and ζ-Cd(IO₃)₂, crystallize in non-centrosymmetric space groups, a prerequisite for second-harmonic generation (SHG) activity, which is a property of interest in nonlinear optics. researchgate.netjmaterenvironsci.com
High-Temperature Phase Transitions
Thermal analysis has shown that the different polymorphs of this compound can transform into one another upon heating. The γ-polymorph is thermally stable up to 380°C, after which it transforms into the ε-polymorph. jmaterenvironsci.com Further heating of the γ-polymorph to 450°C results in the formation of the ζ-polymorph. jmaterenvironsci.com The ε-polymorph is considered the final product of the thermal evaluation of other polymorphs before decomposition. scispace.com The α-polymorph is reported to be stable up to 380°C. researchgate.net
Pressure-Induced Phase Transitions
While detailed high-pressure studies specifically on this compound are not extensively documented, the behavior of the broader metal iodate family provides a strong predictive framework for its response to compression. Research on analogous compounds like cobalt iodate (Co(IO3)2), zinc iodate (Zn(IO3)2), and hydrated calcium iodate (Ca(IO3)2·H2O) consistently shows that pressure induces significant structural changes. acs.orgaps.orgmdpi.com
A common phenomenon observed in metal iodates is the occurrence of pressure-induced isostructural phase transitions, where the crystal symmetry remains the same, but discontinuities are observed in lattice parameters and bond lengths. acs.orgcsic.es For instance, Co(IO3)2 undergoes two such monoclinic–monoclinic transitions at approximately 3.0 GPa and 9.0 GPa. acs.org Similarly, Zn(IO3)2 exhibits subtle phase transitions around 3 and 8 GPa. mdpi.com Hydrated calcium iodate also displays two isostructural transitions in the pressure ranges of 6.6–8.0 GPa and 13.0–15.5 GPa. aps.orgcsic.es These transitions are often driven by the increasing coordination of the iodine atoms as pressure rises. acs.org
This behavior is largely attributed to the stereochemically active 5s² lone electron pair (LEP) on the pentavalent iodine atom. uv.es Under ambient pressure, this LEP creates a distorted, asymmetric coordination environment. As pressure increases, the stereoactivity of the LEP can decrease, allowing for a more symmetric and higher coordination number around the iodine atom, which triggers the phase transitions. acs.orgupv.es It is therefore highly probable that this compound would exhibit similar isostructural transitions under compression, though the specific transition pressures would be unique to its structure.
Table 1: Examples of Pressure-Induced Phase Transitions in Metal Iodates
| Compound | Ambient Phase (Space Group) | Transition Pressure(s) (GPa) | High-Pressure Phase(s) | Transition Type |
|---|---|---|---|---|
| Co(IO3)2 | Monoclinic (P21) | ~3.0, ~9.0 | Monoclinic (I1, I2) | Isostructural acs.org |
| Zn(IO3)2 | Monoclinic (P21) | ~3.0, ~8.0, ~13.0 | - | Isostructural, followed by a more drastic transition mdpi.comresearchgate.net |
| Ca(IO3)2·H2O | Monoclinic | 6.6-8.0, 13.0-15.5 | - | Isostructural aps.orgcsic.esresearchgate.net |
| Fe(IO3)3 | Trigonal (R3) | 1.5-2.0, 5.7-6.0 | - | Isostructural upv.es |
| Mg(IO3)2 | Monoclinic (P21) | 7.5-9.7 | Trigonal (P3) | Phase Transition researchgate.net |
Polytypic Transformations and Mechanisms
This compound is known to exhibit significant polymorphism, which is the ability of a compound to exist in more than one crystal structure. repec.orgjmaterenvironsci.comresearchgate.net At least six anhydrous polymorphs have been identified (α, β, γ, δ, ε, and ζ), in addition to a monohydrate form, Cd(IO3)2·H2O. repec.orgjmaterenvironsci.com This polymorphism is a key aspect of its crystallographic complexity.
The different polymorphs are synthesized under varying conditions of temperature and solution concentration. jmaterenvironsci.com For example, the ζ-Cd(IO3)2 polymorph can be obtained by heating the γ-form to 450°C for several hours. jmaterenvironsci.com Similarly, the γ-phase is known to transform into the ε-phase at temperatures above 380°C. jmaterenvironsci.com Several of these phases, including γ, ε, and ζ, crystallize in non-centrosymmetric space groups, a prerequisite for properties like second-harmonic generation (SHG). repec.orgjmaterenvironsci.com
While the term "polytypism" is often associated with the varied stacking of identical layers, as extensively studied in cadmium iodide (CdI2), the relationships between the this compound polymorphs are more complex and best described as reconstructive transformations rather than simple stacking sequence changes. unl.edu The mechanisms for these transformations involve the breaking and reforming of chemical bonds to achieve a different three-dimensional atomic arrangement.
Table 2: Crystallographic Data for Selected this compound Polymorphs and Derivatives
| Compound | Crystal System | Space Group | Unit Cell Parameters |
|---|---|---|---|
| ε-Cd(IO3)2 | Orthorhombic | Pca21 | a = 17.581 Å, b = 5.495 Å, c = 11.163 Å researchgate.netmaterialsproject.org |
| ζ-Cd(IO3)2 | Monoclinic | - | a = 8.4672 Å, b = 11.4365 Å, c = 14.4432 Å, β = 91.12° jmaterenvironsci.com |
| Cd(IO3)2·H2O | Triclinic | P1̅ | a = 7.119 Å, b = 7.952 Å, c = 6.646 Å, α = 102.17°, β = 114.13°, γ = 66.78° repec.orgresearchgate.net |
| Cd(IO3)Cl | Orthorhombic | Cmca | a = 7.270 Å, b = 15.995 Å, c = 7.198 Å repec.org |
| Cd(IO3)(OH) | Orthorhombic | - | a = 11.5245 Å, b = 6.7985 Å, c = 4.7303 Å repec.org |
Structural Distortions and Lattice Dynamics
The crystal structures of this compound polymorphs are characterized by significant distortions, primarily originating from the pyramidal [IO3]⁻ group. upv.es The pentavalent iodine atom possesses a stereochemically active lone pair of electrons which repels the I-O bonding pairs, resulting in a non-planar, pyramidal geometry instead of a trigonal planar one. upv.esrsc.org This inherent asymmetry is a fundamental feature of metal iodates and is the primary source of the non-centrosymmetric structures and related functional properties like nonlinear optics. csic.esuv.es
In ε-Cd(IO3)2, for example, the structure contains two distinct cadmium sites, four inequivalent iodine sites, and twelve different oxygen sites, indicating a high degree of structural complexity. materialsproject.org The Cd²⁺ ions are found in distorted six- and seven-coordinate environments, while the iodine atoms form the typical three-coordinate pyramids, which are further connected to form a three-dimensional network. researchgate.netmaterialsproject.org
The study of lattice dynamics via Raman and infrared spectroscopy provides insight into the vibrational modes of the crystal. researchgate.netresearchgate.netfrontiersin.org For metal iodates, the spectra are typically divided into low-frequency external modes (involving the motion of the metal cations and iodate units) and high-frequency internal modes (corresponding to the stretching and bending vibrations within the IO3 pyramids). upv.esresearchgate.net Under pressure, the high-frequency stretching modes in some iodates exhibit unusual softening (a decrease in frequency), which is a direct consequence of pressure-induced changes in the I-O bonding environment as the coordination sphere of the iodine atom changes. uv.esupv.es This behavior is directly linked to the isostructural phase transitions discussed previously.
In-situ Crystallographic Studies under Non-Ambient Conditions
To fully understand phenomena like pressure-induced phase transitions and thermal transformations, it is essential to study the material's crystal structure under the relevant non-ambient conditions. In-situ techniques, where data is collected while the sample is held at high pressure or temperature, are crucial for this purpose. aps.org
High-pressure synchrotron X-ray diffraction (XRD) performed in a diamond anvil cell (DAC) is a primary tool for determining crystal structures under compression. rsc.orgpnas.orgaip.org This technique allows for the precise measurement of unit cell parameters and atomic positions as a function of pressure, enabling the identification of phase transitions and the determination of the equation of state. aps.orgrsc.org Similarly, high-pressure Raman spectroscopy, also performed in a DAC, probes the vibrational modes of the material, providing complementary information on structural changes and lattice dynamics. acs.orgupv.es
For studying thermal stability and transformations between polymorphs, non-ambient X-ray powder diffraction (XRPD) with a heating chamber is employed. jmaterenvironsci.com This method was used to identify the transformation of γ-Cd(IO3)2 to ζ-Cd(IO3)2 at 450°C. jmaterenvironsci.com While these techniques have been extensively applied to many materials, including other metal iodates, detailed in-situ studies mapping the full pressure-temperature phase diagram of this compound remain an area for future research.
Computational Crystallography and Structure Prediction
Computational methods, particularly those based on Density Functional Theory (DFT), have become indispensable tools in modern crystallography and materials science. mdpi.comrsdjournal.org These first-principles calculations allow for the prediction of crystal structures, the simulation of their properties, and the interpretation of experimental data. rsc.orgrsc.org
Crystal Structure Prediction (CSP) algorithms can be used to generate and rank plausible crystal structures based solely on the chemical composition, helping to identify potentially stable or metastable polymorphs that have not yet been synthesized. arxiv.orgmdpi.comiucr.orgnih.gov For this compound, such methods could be used to explore its complex polymorphic landscape and guide experimental efforts to synthesize new phases.
Furthermore, DFT calculations can be used to optimize experimentally determined crystal structures and to compute their electronic and vibrational properties. mdpi.comrsdjournal.org This is critical for understanding the origin of functional properties. For example, calculations can determine the electronic band structure, predict the size of the band gap, and elucidate the nature of the chemical bonding. rsc.org In the context of phase transitions, DFT can be used to calculate the total energy of different phases as a function of pressure, thereby predicting transition pressures and clarifying the mechanisms driving the transformations, such as the role of the iodine lone pair. acs.orgupv.es
Key Research Areas and Applications
Nonlinear Optical (NLO) Properties
A primary focus of cadmium iodate (B108269) research is its application in nonlinear optics. vaia.com Several of its anhydrous polymorphs—specifically γ, ε, and ζ—exhibit second harmonic generation (SHG), a property where light of a specific frequency is converted to light with double that frequency. fishersci.senanorh.com The δ-polymorph also shows an SHG signal, though it is reported to be lower than that of lithium iodate (LiIO₃). researchgate.net This NLO activity makes these materials candidates for use in photonic devices and laser technology. researchgate.net
The NLO properties of metal iodates are fundamentally linked to their crystal structure. researchgate.net The key requirement for a material to exhibit SHG is a non-centrosymmetric (NCS) crystal lattice. nanorh.com The γ, ε, and ζ polymorphs of cadmium iodate crystallize in such NCS space groups. researchgate.netnanorh.com The large microscopic second-order NLO susceptibility originates from the IO₃⁻ anionic group, which contains a lone pair of electrons on the iodine atom. researchgate.netnih.gov The specific alignment of these IO₃⁻ units within the crystal lattice determines the macroscopic SHG response of the material. nanorh.com
Raman Spectroscopy
Precursor for Material Synthesis
This compound can serve as a stable chemical precursor for the synthesis of other cadmium-based materials, particularly nanoparticles. Cadmium iodide thiosemicarbazone complexes, for instance, have been used as single-source precursors to produce cadmium sulfide (B99878) (CdS) nanoparticles. nih.gov Similarly, this compound can be a reliable source of Cd²⁺ ions for creating nanostructures like cadmium bismuth iodide through solid-state reactions. These resulting nanomaterials are investigated for applications in photocatalysis and optoelectronics. airccse.org
Beyond nanoparticles, this compound and its decomposition products are relevant in the formation of other functional materials. A US patent describes a process where the thermal decomposition of this compound is a step in a thermochemical cycle for producing hydrogen. acs.org Furthermore, cadmium iodide (CdI₂) is used to synthesize novel hybrid organic-inorganic compounds with interesting crystal structures and physical properties. vaia.com This suggests a similar potential for this compound as a building block in hybrid materials chemistry.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Chemical Sensing Applications
The properties of cadmium compounds and iodates suggest their potential use in chemical sensors. Research on a luminescent cadmium iodide complex demonstrated its ability to act as a highly selective and sensitive "triple sensor" for detecting copper (Cu²⁺), iron (Fe³⁺), and dichromate (Cr₂O₇²⁻) ions in aqueous solutions. acs.orgrsc.org Other studies have focused on developing electrochemical sensors for the detection of cadmium ions themselves, often using complexing agents on the sensor surface. While research has not focused heavily on this compound specifically, the broader class of metal iodates is being actively investigated for use as novel gas-sensing materials, for example, in the detection of acetone, NO₂, and H₂S. ucr.edu This indicates a promising, though less explored, avenue for this compound in the field of chemical sensor development.
Theoretical and Computational Studies of Cadmium Iodate
Electronic Structure Calculations
Electronic structure calculations are fundamental to understanding the optical and electronic properties of cadmium iodate (B108269). These methods model the behavior of electrons within the crystal lattice, revealing the nature of chemical bonds and the origin of the material's macroscopic properties.
Density Functional Theory (DFT) is the most widely used computational method for studying the properties of metal iodates. uv.es In a typical DFT study of a related compound, cadmium iodate fluoride (B91410) (CdIO3F), the calculations were performed using the CASTEP code. The generalized gradient approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) functional was employed to describe the exchange-correlation energy between electrons. For such calculations, the electrons treated as valence electrons are typically Cd 4d¹⁰5s², I 5s²5p⁵, and O 2s²2p⁴.
The setup for these calculations involves defining a kinetic energy cutoff for the plane-wave basis set and specifying a set of k-points for sampling the Brillouin zone, such as a 3x2x1 Monkhorst-Pack scheme. While DFT calculations using standard functionals like GGA-PBE are robust for structural optimization, they are known to generally underestimate the experimental band gap of semiconductors and insulators. uv.esmdpi.com More advanced hybrid functionals, such as HSE06, can provide more accurate band gap values that are in better agreement with experimental data. mdpi.com
Table 1: Typical Parameters for DFT Calculations on this compound Compounds This table is illustrative of typical parameters used for compounds structurally related to this compound.
| Parameter | Value/Method | Source |
|---|---|---|
| Calculation Code | CASTEP | |
| Exchange-Correlation Functional | GGA-PBE | |
| Valence Electron Configuration (Cd) | 4d¹⁰ 5s² | |
| Valence Electron Configuration (I) | 5s² 5p⁵ | |
| Valence Electron Configuration (O) | 2s² 2p⁴ | |
| Kinetic Energy Cutoff | 850 eV | |
| K-Point Sampling | 3x2x1 Monkhorst-Pack |
The electronic band structure determines the conductivity and optical properties of a material. For metal iodates, the top of the valence band (VBM) is typically dominated by the p orbitals of oxygen and iodine. uv.esmdpi.com The bottom of the conduction band (CBM) is mainly composed of the p orbitals of the iodine atoms. mdpi.com This composition dictates the nature of the fundamental electronic transitions.
Calculations on the related compound CdIO3F show an indirect band gap. Many other metal iodates also exhibit indirect band gaps, particularly those with low-symmetry crystal structures. uv.es An experimental study of the δ-Cd(IO3)2 polymorph reported an optical band gap of 3.85 eV. researchgate.net DFT calculations using the GGA-PBE functional typically underestimate this value, while hybrid functionals like HSE06 are expected to yield a result closer to the experimental one. mdpi.com For example, in LiAl(IO3)4, the GGA-PBE calculation yielded a band gap of 2.43 eV, whereas the HSE06 functional gave a value of 3.68 eV, which was in excellent agreement with experimental findings. mdpi.com
Table 2: Band Gap Information for this compound and Related Compounds
| Compound | Band Gap Type | Calculated/Experimental Value (eV) | Method | Source |
|---|---|---|---|---|
| δ-Cd(IO₃)₂ | Not Specified | 3.85 | Experimental (Tauc Plot) | researchgate.net |
| CdIO₃F | Indirect | Not specified in text, shown in figure | DFT-GGA | |
| LiAl(IO₃)₄ | Indirect | 2.43 | DFT (GGA-PBE) | mdpi.com |
| LiAl(IO₃)₄ | Indirect | 3.68 | DFT (HSE06) | mdpi.com |
A central feature of the crystal chemistry of iodates is the presence of a stereoactive lone electron pair (LEP) on the pentavalent iodine atom (I⁵⁺). uv.esmdpi.com A charge density distribution analysis would reveal that this LEP occupies a significant volume in the crystal structure, leading to an asymmetric coordination environment for the iodine atom. uv.es This results in the characteristic trigonal pyramidal geometry of the [IO3]⁻ anion, a fundamental building block in all this compound polymorphs. uv.esscispace.com The presence and behavior of this LEP are crucial in determining the non-centrosymmetric crystal structures observed in several Cd(IO3)2 polymorphs, which is a prerequisite for properties like second-harmonic generation (SHG). uv.esresearchgate.net
Band Structure Analysis
Lattice Dynamics Simulations
Lattice dynamics simulations are used to study the vibrational properties (phonons) of a crystal. These calculations are essential for interpreting Raman and infrared (IR) spectra and for understanding thermal properties and structural stability. For the closely related compound Co(IO3)2, lattice-dynamics calculations were performed using the Phonopy package in conjunction with DFT. acs.org This approach calculates the forces on atoms when they are slightly displaced from their equilibrium positions to determine the wavenumbers and eigenvectors of the normal vibrational modes at the center of the Brillouin zone (Γ point). acs.org Such simulations can explain the origin of observed spectral peaks and predict how they shift under changing conditions like pressure. acs.org
Prediction of Structural Stability and Energetics
First-principles calculations are a powerful tool for assessing the structural stability and energetic properties of materials. By calculating the total energy for different crystalline structures or volumes, one can predict the most stable polymorph and its response to external pressure. For instance, in the study of Co(IO3)2, a set of energies, pressures, and volumes was generated from DFT calculations and fitted to an equation of state to determine the equilibrium volume and bulk modulus (a measure of resistance to compression). acs.org Similar calculations for other iodates have yielded bulk moduli in the range of 20-30 GPa, indicating that they are fairly compressible materials. mdpi.com This methodology can be directly applied to the various polymorphs of Cd(IO3)2 to rank their relative stabilities and predict their mechanical properties. researchgate.netscispace.com
First-Principles Calculations of Spectroscopic Properties
Theoretical calculations can predict various spectroscopic properties, providing valuable data for optical applications. Using the electronic band structure obtained from DFT, it is possible to calculate the frequency-dependent complex dielectric function, from which other optical constants like the refractive index and absorption coefficient can be derived. For CdIO3F, DFT calculations were used to determine the refractive indices and the frequency-dependent SHG coefficients. The calculated birefringence (the difference in refractive indices along different crystallographic directions) is a key parameter for nonlinear optical applications. mdpi.com These theoretical predictions are vital for screening materials and understanding the origin of their optical response.
Reactivity and Chemical Transformations of Cadmium Iodate
Thermal Decomposition Pathways and Products
The thermal stability of cadmium iodate (B108269), Cd(IO₃)₂, has been a subject of scientific investigation, revealing a multi-step decomposition process upon heating. The compound is reported to be stable up to approximately 560°C. nist.gov Above this temperature, it undergoes decomposition.
A detailed thermal analysis indicates a two-step decomposition mechanism. airccse.org The initial decomposition step occurs in the temperature range of 500–580°C. airccse.org In this stage, cadmium iodate breaks down to form cadmium pyro-periodate (Cd₅(IO₆)₂), iodine (I₂), and oxygen (O₂). airccse.org
The second step of decomposition follows at a higher temperature range of 580–620°C. airccse.org During this phase, the intermediate product, Cd₅(IO₆)₂, further decomposes to yield Cd₅(IO₄)₂ and additional oxygen. airccse.org Some sources suggest a simpler decomposition reaction where this compound decomposes directly to cadmium oxide (CdO), iodine, and oxygen. nist.gov
The presence of dopants, such as copper (Cu²⁺) and iron (Fe³⁺), in this compound crystals does not appear to alter the fundamental decomposition pathway. airccse.org
Table 1: Thermal Decomposition Stages of this compound
| Temperature Range (°C) | Reactant(s) | Products |
|---|---|---|
| 500 - 580 | Cd(IO₃)₂ | Cd₅(IO₆)₂, I₂, O₂ airccse.org |
It is important to note that upon heating to high temperatures, this compound can release toxic fumes containing cadmium and iodine. ontosight.ai The final solid product after the complete decomposition reaction is reported to be Cd₅(IO₄)₂. airccse.org
Reactions with Acids and Bases
This compound is slightly soluble in water. ontosight.ai Its solubility and reactivity are influenced by the pH of the solution.
In acidic solutions, such as nitric acid, the formation of various polymorphs of this compound can be controlled. researchgate.net For instance, ε-Cd(IO₃)₂ can be obtained by working in nitric acid at 30°C. researchgate.net The reaction of cadmium carbonate with hydriodic acid is a method used to prepare cadmium iodide, suggesting the reactivity of cadmium salts with strong acids. atomistry.com
The interaction of this compound with bases is less documented in readily available literature. However, the general behavior of metal iodates suggests that they would react with strong bases.
Redox Chemistry of this compound
The iodate ion (IO₃⁻) in this compound contains iodine in a +5 oxidation state, making it a potential oxidizing agent. americanelements.com The redox chemistry of this compound is central to some of its applications and transformations.
In the presence of a reducing agent like potassium tetrahydroborate (KBH₄) in an acidic aqueous solution, the efficiency of generating volatile cadmium species is significantly enhanced by the addition of a halogenate, such as sodium iodate (NaIO₃). rsc.org This suggests a complex redox process involving the iodate ion.
The electrolysis of an aqueous solution of a related compound, cadmium iodide (CdI₂), provides insight into the redox behavior of its constituent ions. vaia.com At the anode, iodide ions are oxidized to iodine, while at the cathode, cadmium ions (Cd²⁺) are reduced to cadmium metal. vaia.com While this pertains to cadmium iodide, it illustrates the general electrochemical principles that would also govern the redox behavior of cadmium and iodate ions under appropriate conditions.
The iodate ion itself is part of the well-known "iodine clock reaction," a classic demonstration of redox chemistry where the solution cycles between colorless and blue as iodine is formed and consumed. americanelements.com This highlights the inherent redox activity of the iodate anion.
Formation of Mixed Metal Iodates or Double Salts
This compound can participate in the formation of mixed-metal iodates and double salts. These compounds incorporate cadmium and iodate ions along with other metal cations or anions into a single crystal lattice.
For example, the synthesis of mixed ligand pseudo-halogen acid-complexes of arsonium (B1239301) has been reported, with the general formula [(R)₃AsCH₂I][Cd(IO₃)₂·CN], where R can be a phenyl or butyl group. science.org.ge In these complexes, the this compound forms a complex anion with a cyanide group. science.org.ge
Furthermore, cadmium is known to form double salts with other halides. For instance, cadmium iodide forms double salts with various alkali metal and ammonium (B1175870) iodides, such as 2NaI·CdI₂·6H₂O and 2KI·CdI₂. atomistry.comrsc.org This tendency to form double salts is a characteristic of cadmium halides and suggests a similar potential for this compound under suitable reaction conditions.
Kinetic and Mechanistic Studies of this compound Reactions
The kinetics of reactions involving this compound can be complex and highly sensitive to experimental conditions. A detailed kinetic study of the CdCl₂-HIO₃ system in an aqueous solution revealed that the process is intricate and influenced by the procedural method. researchgate.net
Systematic variation of operating conditions in this system, including cadmium concentration, reaction time, and temperature, leads to the formation of different polymorphs of this compound. researchgate.net This indicates that the reaction pathway and the final product are kinetically controlled. For instance, at 20°C and a constant concentration of cadmium, different polymorphs (α, β, γ, and δ) can be precipitated sequentially. researchgate.net
These findings underscore the importance of kinetic factors in determining the structure and properties of the resulting this compound product.
Catalysis in Inorganic Reactions
While specific examples of this compound acting as a catalyst in inorganic reactions are not extensively documented, other cadmium compounds have shown catalytic activity. Divalent cadmium compounds, particularly cadmium oxide (CdO), have been utilized as Lewis-acid catalysts. acs.orgacs.orgresearchgate.net They have been employed in the hydrolysis, esterification, and transesterification of triacylglycerides and fatty acids. acs.orgacs.orgresearchgate.net
Cadmium iodide has also been explored as a catalyst. ahpmat.com It has been shown to catalyze the Knoevenagel condensation of aldehydes with active methylene (B1212753) compounds, leading to high yields of olefinic products. rsc.org Additionally, cadmium iodide has been used as a catalyst in the synthesis of certain organic compounds. ontosight.ainanorh.com
The catalytic potential of cadmium compounds stems from their ability to act as Lewis acids. acs.orgacs.orgresearchgate.net Given that this compound is a salt of a weak base (cadmium hydroxide) and a strong acid (iodic acid), the cadmium ion in this compound could potentially exhibit Lewis acidity and participate in catalytic cycles in a manner similar to other cadmium salts. However, specific research focusing on this compound as a catalyst in inorganic reactions is limited in the available literature.
Advanced Material Applications of Cadmium Iodate Non Toxicological, Non Clinical Focus
Non-Linear Optical (NLO) Materials Development
The search for new materials with high-performance non-linear optical (NLO) properties is driven by the demands of optical communications and other photonic technologies. airccse.org Metal iodates, including cadmium iodate (B108269), are of great interest in this field. jmaterenvironsci.com The presence of the iodate group (IO₃⁻) is a key factor, as it is a favorable NLO-active anionic group with a large microscopic second-order NLO susceptibility. The arrangement of these IO₃⁻ units in non-centrosymmetric (NCS) crystal structures can lead to materials with excellent second harmonic generation (SHG) properties. airccse.orgresearchgate.net
Second Harmonic Generation (SHG) Properties
Second harmonic generation is a non-linear optical process in which photons with the same frequency interacting with a nonlinear material are effectively "combined" to generate new photons with twice the energy, and therefore twice the frequency and half the wavelength of the initial photons. Several polymorphs of anhydrous cadmium iodate have been shown to exhibit SHG activity. researchgate.netrepec.org
Specifically, research has identified at least six polymorphs of anhydrous this compound (α, β, γ, δ, ε, and ζ), with γ, ε, and ζ polymorphs demonstrating SHG activity. jmaterenvironsci.comresearchgate.net The γ-Cd(IO₃)₂ polymorph is thermally stable up to 380°C before transforming into ε-Cd(IO₃)₂. jmaterenvironsci.com The ζ-Cd(IO₃)₂ polymorph also shows noticeable SHG activity, indicating that it crystallizes in an acentric space group. jmaterenvironsci.com
Powder SHG experiments have confirmed the nonlinear nature of this compound. airccse.org The conversion efficiency of undoped this compound has been measured and compared to the standard NLO material, potassium dihydrogen phosphate (B84403) (KDP). While the conversion efficiency of this compound is less than that of KDP, it is still significant. airccse.org Doping this compound with certain impurities can affect its SHG properties. For instance, doping with Cu²⁺ has been found to inhibit the SHG signal, whereas Fe³⁺ doping has a less detrimental effect. airccse.orgresearchgate.net
A summary of SHG properties for different forms of this compound is presented below:
| This compound Form | SHG Activity | Notes |
| α-Cd(IO₃)₂ | No | Centrosymmetric |
| β-Cd(IO₃)₂ | No | Centrosymmetric |
| γ-Cd(IO₃)₂ | Yes | Thermally stable up to 380°C. jmaterenvironsci.com |
| δ-Cd(IO₃)₂ | No | Centrosymmetric |
| ε-Cd(IO₃)₂ | Yes | Formed from γ-Cd(IO₃)₂ at high temperatures. jmaterenvironsci.com |
| ζ-Cd(IO₃)₂ | Yes | Crystallizes in an acentric space group. jmaterenvironsci.com |
| Undoped Cd(IO₃)₂ | Yes | Conversion efficiency is less than KDP. airccse.org |
| Cu²⁺ doped Cd(IO₃)₂ | No | Doping inhibits SHG. airccse.orgresearchgate.net |
| Fe³⁺ doped Cd(IO₃)₂ | Yes | SHG is present but reduced compared to undoped. airccse.orgresearchgate.net |
Piezoelectric and Ferroelectric Applications
Materials that exhibit piezoelectricity generate an electric charge in response to applied mechanical stress. This property is found in crystals that have a non-centrosymmetric structure. Iodate crystals, including this compound, are known to exhibit piezoelectric properties. ias.ac.in
Recent studies have focused on the δ-Cd(IO₃)₂ polymorph, which crystallizes in the orthorhombic P2₁2₁2₁ space group. rsc.org First-principles calculations have predicted significant piezoelectric-stress and piezoelectric-strain constants for this material, suggesting its potential for piezoelectric applications. rsc.org The predicted values, coupled with its thermal stability up to its decomposition temperature of 550°C and a relatively large electronic band gap, make δ-Cd(IO₃)₂ a promising candidate for use in piezoelectric devices. rsc.org
Ferroelectric materials are a subset of piezoelectric materials that possess a spontaneous electric polarization that can be reversed by an external electric field. While research on the ferroelectric properties of pure this compound is ongoing, related cadmium-containing compounds have shown promise. For instance, diisopropylammonium tetrabromocadmate (DPAC), an organic-inorganic hybrid, exhibits a unique ferroelectric-ferroelectric phase transition. acs.org This finding suggests that the broader family of halocadmates could be explored for ferroelectric applications. acs.org
Scintillator Materials
Scintillators are materials that emit light when they absorb high-energy radiation, such as X-rays or gamma rays. This property makes them crucial components in radiation detectors for various fields, including medical imaging and high-energy physics. berkeleynucleonics.com
While common scintillators include materials like sodium iodide (NaI) and cesium iodide (CsI), cadmium-based compounds are also utilized. kromek.com For example, cadmium tungstate (B81510) (CdWO₄) is a known scintillator with good light yield and low afterglow, making it suitable for applications like computed tomography (CT). berkeleynucleonics.comhilger-crystals.co.uk Although direct evidence for the use of this compound as a primary scintillator material is less common, the properties of related cadmium compounds suggest potential in this area. The high atomic number of cadmium contributes to a high probability of interaction with gamma rays, a desirable characteristic for a scintillator. luxiumsolutions.com
Components in Optoelectronic Devices
Optoelectronic devices are those that source, detect, and control light. Cadmium-based compounds, including cadmium iodide (CdI₂), are used in the fabrication of various optoelectronic devices such as photodetectors, light-emitting diodes (LEDs), and solar cells. nanorh.comchemimpex.com Cadmium iodide nanoparticles, for instance, possess photoluminescent properties that allow them to absorb and emit light at specific wavelengths, which is useful for efficient light conversion and detection. nanorh.com
While the focus here is on this compound, the known applications of the closely related cadmium iodide in optoelectronics suggest potential avenues for exploration with this compound. The ability to be incorporated into thin-film designs is a key advantage for these materials in solar cell applications, where they can enhance the efficiency of converting sunlight into electricity. nanorh.comchemimpex.com
Role in Advanced Inorganic Materials Synthesis (e.g., as a precursor)
This compound can serve as a precursor in the synthesis of other advanced inorganic materials. A precursor is a compound that participates in a chemical reaction that produces another compound. For example, a cadmium(II) nano coordination compound has been used as a precursor to produce nano-sized cadmium oxide (CdO) and cadmium iodide (CdI₂) through calcination and hydrothermal processing, respectively. semnan.ac.ir
In a different application, this compound's components are used in the synthesis of more complex materials. For example, cadmium bismuth iodide has been synthesized from cadmium nitrate (B79036), bismuth nitrate, and potassium iodide, where the cadmium and iodide ions are essential starting materials. orientjchem.org This demonstrates the role of cadmium-iodine containing compounds as building blocks for creating novel materials with specific functionalities, such as photocatalysis. orientjchem.org
Environmental Geochemistry and Fate of Cadmium Iodate Excluding Ecotoxicology
Solubility and Dissolution Behavior in Aqueous Systems
The environmental mobility of cadmium iodate (B108269) begins with its solubility in water. It is classified as a slightly soluble salt. uni.edu The extent of its dissolution is a critical factor controlling the concentration of cadmium (Cd²⁺) and iodate (IO₃⁻) ions released into aqueous systems.
The solubility product constant (Ksp) is a fundamental measure of a salt's solubility at equilibrium. For cadmium iodate, the Ksp indicates limited solubility in pure water.
Data Table: Solubility Product of this compound
| Compound | Formula | Ksp at 25°C |
| This compound | Cd(IO₃)₂ | 2.5 × 10⁻⁸ libretexts.orgalfa-chemistry.com |
Research has shown that the solubility of this compound is significantly influenced by the presence of other salts in the aqueous solution, a phenomenon known as the salt effect. uni.edu A study on its solubility in potassium chloride (KCl) and magnesium sulfate (B86663) (MgSO₄) solutions at 25°C demonstrated that the molal solubility changes with the concentration of the solvent salt. uni.eduuni.edu This is because the ionic strength of the solution affects the activity coefficients of the Cd²⁺ and IO₃⁻ ions, thereby altering the equilibrium of the dissolution reaction. uni.edu The dissolution process can also be part of more complex reactions; for instance, cadmium halides can be dissolved in nonaqueous solutions in the presence of certain ligands. nih.govacs.org
Speciation and Complexation in Natural Waters
Once dissolved, cadmium does not exist solely as the free hydrated ion (Cd²⁺). It interacts with various inorganic and organic ligands present in natural waters to form different chemical species. This speciation is crucial as it controls cadmium's solubility, mobility, and bioavailability.
In most natural waters with a pH below 8.5, the uncomplexed Cd²⁺ ion is the dominant species. epa.gov However, cadmium readily forms complexes with common inorganic anions. researchgate.net The relative importance of these complexes is highly dependent on the pH and the chemical composition of the water. epa.gov
Chloride Complexes (CdCl⁺, CdCl₂⁰): In waters with significant chloride concentrations, such as estuaries or some groundwaters, chloro-complexes can be significant. researchgate.net
Carbonate Complexes (CdCO₃⁰): In alkaline waters (pH 9 to 11), carbonate complexes become important. epa.govresearchgate.net
Sulfate Complexes (CdSO₄⁰): These complexes can form, particularly in waters with high sulfate concentrations. researchgate.net
Hydroxide (B78521) Complexes (Cd(OH)⁺, CdCl(OH)⁰): As pH increases above 11, hydroxyl species begin to dominate cadmium complexation. epa.govresearchgate.net
Organic matter is also a significant complexing agent for cadmium in many natural systems. vliz.be Dissolved organic carbon (DOC) contains functional groups that can bind with cadmium ions. Studies in estuarine environments have shown that a notable fraction (10-35%) of dissolved cadmium can be bound to organic matter. vliz.be The stability of these organic complexes is generally less than that of copper and zinc. vliz.be Cadmium has also been shown to form complexes with specific organic ligands like amino acids. researchgate.net
Data Table: Major Aqueous Species of Cadmium in Natural Waters
| Species Type | Examples | Controlling Factors | Reference |
| Free Ion | Cd²⁺ | Dominant at pH < 8.5 in low-ligand waters | epa.gov |
| Inorganic Complexes | CdCl⁺, CdCl₂⁰, CdCO₃⁰, CdSO₄⁰, Cd(OH)⁺ | pH, concentration of Cl⁻, CO₃²⁻, SO₄²⁻ | epa.govresearchgate.net |
| Organic Complexes | Cd-DOC | Concentration and type of dissolved organic matter | vliz.be |
The iodate anion (IO₃⁻) itself is part of a larger environmental iodine cycle, where it can be reduced to iodide (I⁻), which in turn can form complexes with cadmium (e.g., CdI⁺). mdpi.comwhiterose.ac.uk
Sorption and Desorption Mechanisms on Environmental Interfaces
Sorption, the process by which dissolved species attach to solid particles, is a key mechanism controlling the concentration of cadmium and iodate in solution. This process occurs on the surfaces of minerals and organic matter in soils and sediments.
The iodate anion (IO₃⁻) is known to sorb onto various mineral surfaces. Iron oxides, in particular, show a high capacity for iodate sorption. Other minerals that sorb iodate include kaolinite, bentonite, and vermiculite. In contrast, the reduced form, iodide (I⁻), generally shows little sorption to these minerals.
The sorption of the cadmium cation (Cd²⁺) is strongly influenced by soil and sediment properties.
Iron and Manganese Oxides: Hydrous oxides of iron (like ferrihydrite) and manganese are major sorbents for cadmium. mdpi.comacs.org The mechanism can involve the formation of surface complexes, where Cd²⁺ exchanges with protons on the oxide's surface hydroxyl groups. acs.org
Organic Matter: Soil organic matter is a dominant factor in the sorption of cadmium, often forming strong complexes that retain the metal in the solid phase. msu.rusoilsandrocks.com
Clay Minerals: The colloidal particles of clay minerals are active in adsorbing heavy metals. researchgate.net
pH: Sorption of cadmium is highly pH-dependent. nih.gov An increase in pH generally leads to increased sorption on mineral surfaces and organic matter, as there is less competition from protons (H⁺) for binding sites. researchgate.net
Desorption, the release of sorbed species back into the solution, can occur if environmental conditions change. A decrease in pH or a lowering of the redox potential can lead to the desorption of cadmium that was previously adsorbed onto hydrous ferric oxides. epa.gov The presence of high concentrations of other cations, such as Ca²⁺, can also compete with Cd²⁺ for sorption sites, potentially increasing its mobility. massey.ac.nz
Data Table: Sorption Behavior of Cadmium and Iodate
| Ion | Major Sorbents | Influencing Factors | Reference |
| Cadmium (Cd²⁺) | Iron/manganese oxides, organic matter, clay minerals | pH, organic matter content, competing cations | mdpi.comsoilsandrocks.comnih.gov |
| Iodate (IO₃⁻) | Iron oxides, kaolinite, bentonite | Mineralogy, pH |
Abiotic Transformations in Environmental Matrices
This compound can undergo abiotic (non-biological) chemical transformations in the environment, primarily through redox reactions that change the oxidation state of iodine. The thermodynamically stable form of iodine in oxygenated waters is iodate (IO₃⁻), while iodide (I⁻) is the reduced form. frontiersin.org
The reduction of iodate to iodide can occur abiotically, for instance, through photochemical reactions in sunlit surface waters. The reverse reaction, the oxidation of iodide to iodate, can also happen, though biological processes are often a major driver of these transformations. whiterose.ac.ukfrontiersin.org
In specific chemical environments, other transformations are possible. For example, in highly acidic solutions containing reducing agents like NOx gases, aqueous iodate (IO₃⁻) can be reduced to volatile elemental iodine (I₂). rsc.org The stability of the iodate ion is also affected by physical conditions; for instance, high humidity can accelerate the loss of iodine from iodized salts, suggesting hydrolysis can be a transformation pathway. dspacedirect.org
The cadmium component (Cd²⁺) is stable in its +2 oxidation state in most environmental settings. However, its partitioning can be affected by the transformation of the matrix it is sorbed to. For example, the reductive dissolution of iron oxide minerals under anoxic conditions can release any adsorbed cadmium back into the solution. epa.gov Similarly, the oxidation of sulfide (B99878) minerals to which cadmium may be bound can also lead to its mobilization. epa.gov
Emerging Research Directions and Future Perspectives for Cadmium Iodate
Exploration of Novel Cadmium Iodate (B108269) Compounds with Tunable Properties
A significant frontier in cadmium iodate research is the synthesis and characterization of novel compounds and polymorphs with tailored properties. While anhydrous this compound, Cd(IO₃)₂, is known, researchers are exploring new compositions and crystal structures to access enhanced functionalities. researchgate.net Efforts in crystallogenesis have led to the identification of at least six polymorphs of anhydrous this compound, three of which exhibit second harmonic generation (SHG) activity, a key property for nonlinear optical applications. researchgate.net
The synthesis of these novel phases often involves methods like slow evaporation of aqueous solutions. researchgate.net For instance, single crystals of one polymorph have been obtained from aqueous solutions of cadmium chloride (CdCl₂) and potassium iodate (KIO₃). researchgate.net The exploration extends to related hybrid materials, where the inorganic cadmium halide framework is combined with organic molecules. While much of this work has focused on cadmium iodide (CdI₂), the principles are directly applicable to this compound. acs.orguj.edu.pl By varying organic ligands, researchers can tune the resulting material's properties, such as luminescence. acs.orgresearchgate.net For example, new cadmium iodide complexes with thiocarbamoyl-pyrazoline ligands have been synthesized that show bluish emission. researchgate.net This approach suggests a promising path for creating this compound-based materials with adjustable optical characteristics.
Future work aims to overcome challenges in predicting band gaps and other electronic properties based solely on periodic table positions, suggesting the inclusion of parameters like molar mass to refine predictive models. researchgate.net The development of new low-toxicity Cd(II) phosphor complexes for applications like biomedical imaging also represents a growing area of interest. researchgate.net
Table 1: Examples of Novel Cadmium-Based Compounds and Their Properties
| Compound/Material | Synthesis Method | Key Property/Finding | Potential Application |
|---|---|---|---|
| Anhydrous this compound Polymorphs | Slow evaporation | Second Harmonic Generation (SHG) activity in three polymorphs. researchgate.net | Nonlinear Optics |
| CdI₂(2,5-DMA)₂ & CdI₂(2,6-DMA)₂ | Solution chemistry | High SHG efficiency (8-10 times that of urea). uj.edu.pl | Optoelectronics |
| CdI₂(PEA)₂ / CdI₂(PEA)₄ | Molar ratio-controlled reaction | Bright blue (465 nm) and green (512 nm) fluorescence. acs.org | Light Emitters |
| Cadmium(II) complexes with thiocarbamoyl-pyrazoline ligands | Sonochemical method | Bluish emission (330-450 nm). researchgate.net | Photoluminescence |
This table includes examples from related cadmium iodide research to illustrate the potential for this compound.
Integration of this compound in Hybrid Inorganic-Organic Frameworks
A major emerging direction is the incorporation of this compound into hybrid inorganic-organic frameworks. These materials combine the structural stability and electronic properties of the inorganic this compound component with the functional versatility of organic ligands. uj.edu.pl This synergy can lead to novel materials for applications ranging from optoelectronics to catalysis. acs.org
Research into related cadmium iodide hybrids has demonstrated the immense potential of this approach. By combining cadmium iodide with organic molecules like 2,5-dimethylaniline (B45416) or phenethylamine (B48288), scientists have created one-dimensional polymeric structures and other frameworks with significant nonlinear optical effects and tunable fluorescent emissions. acs.orguj.edu.placs.org For example, the reaction of CdI₂ with phenethylamine (PEA) can yield either a 1D chain structure or a discrete linear structure, depending on the molar ratio of the reactants, with each structure exhibiting different fluorescent properties. acs.org
The design principles from these cadmium iodide systems are expected to guide the development of this compound-based hybrids. The goal is to use the organic component to direct the assembly of the inorganic framework, thereby controlling the crystal structure and, consequently, its physical properties. The presence of elongated inorganic structural components, like chains or ribbons, can be templated by the organic ligands. acs.org Challenges remain, as these hybrid structures can be complex, but the opportunity to create multifunctional materials by design is a powerful driver for future research. researchgate.net
Advanced Characterization Techniques for In-Situ Monitoring of this compound Behavior
To fully understand and control the synthesis and performance of this compound materials, researchers are increasingly turning to advanced in-situ characterization techniques. These methods allow for the real-time observation of material properties and transformations as they happen, providing insights that are unobtainable through conventional ex-situ analysis. ugent.be
In-situ techniques are revolutionizing materials science by enabling researchers to study materials under dynamic conditions. numberanalytics.com For this compound, this could involve:
In-Situ X-Ray Diffraction (XRD): This technique can be used to monitor the formation of different this compound polymorphs during crystallization, providing critical information on phase transitions as a function of temperature or other process parameters. ugent.be It can also track the decomposition of hybrid materials, as shown in studies where cadmium iodide was the sole crystalline phase remaining after heating organic-inorganic hybrids. acs.orguj.edu.pl
In-Situ Transmission Electron Microscopy (TEM)/Scanning TEM (STEM): These powerful microscopy techniques can provide atomic-level insights into crystal growth, phase transformations, and degradation mechanisms during electrochemical processes or under thermal stress. mdpi.com For instance, in-situ TEM has been used to observe iodide anion migration in perovskite materials under an electrical bias. escholarship.org
In-Situ Spectroscopy: Techniques like Fourier Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, and spectroscopic ellipsometry can monitor changes in chemical bonding, surface chemistry, and optical properties in real-time during synthesis or operation. ugent.be
The integration of these advanced characterization tools provides a comprehensive understanding of the dynamic structural and chemical changes in this compound and its hybrid derivatives, which is essential for optimizing their synthesis and performance for specific applications. mdpi.com
Table 2: Advanced In-Situ Characterization Techniques and Their Applications in this compound Research
| Technique | Information Provided | Relevance to this compound |
|---|---|---|
| In-Situ X-Ray Diffraction (XRD) | Real-time crystal structure, phase identification, lattice parameters. ugent.benumberanalytics.com | Monitoring polymorph formation and phase transitions during synthesis. researchgate.net |
| In-Situ TEM/STEM | Atomic-scale imaging, observation of structural and chemical dynamics. mdpi.com | Understanding crystal growth mechanisms and degradation pathways. |
| Cryo-Transmission Electron Microscopy (Cryo-TEM) | High-resolution imaging of preserved native structures at cryogenic temperatures. numberanalytics.com | Studying sensitive or metastable phases of this compound hybrids. |
| In-Situ Spectroscopic Ellipsometry (SE) | Real-time layer thickness, roughness, and optical properties. ugent.be | Monitoring thin-film growth of this compound materials. |
Theoretical Predictions Guiding Experimental Synthesis and Application
Theoretical modeling, particularly using quantum-chemical calculations like Density Functional Theory (DFT), is becoming an indispensable tool in this compound research. bohrium.com These computational methods provide deep insights into the electronic structure, bonding, and physical properties of materials, guiding experimental efforts toward the synthesis of compounds with desired functionalities. mdpi.comresearchgate.net
DFT calculations have been successfully employed to:
Understand Luminescent Behavior: By modeling electronic structures, researchers can gain a better understanding of the origins of fluorescent emissions in hybrid materials, such as those based on cadmium iodide. acs.org
Predict Nonlinear Optical Properties: Theoretical calculations can predict the second-order electric susceptibility tensor components, which correlate with SHG efficiency. These predictions have shown good agreement with experimental results for new hybrid cadmium iodide compounds. acs.orguj.edu.pl
Guide Synthesis: Structure prediction can help identify stable or likely crystal structures for new compounds. For example, free energy calculations have been used to predict the most stable geometry for cadmium(II) bromide complexes. semanticscholar.org
Analyze Adsorption Mechanisms: Theoretical investigations of van der Waals interactions, based on Lifshitz theory, have been used to model the adsorption of cadmium iodide from water onto polymer nanocomposites, identifying the most promising adsorbent materials. mdpi.comresearchgate.net
By predicting the properties of yet-to-be-synthesized materials, theoretical models can significantly accelerate the discovery and design of new this compound compounds, saving time and resources in the lab. bohrium.com This synergy between theory and experiment is crucial for navigating the complex chemical space of this compound and its derivatives.
Challenges and Opportunities in this compound Research
The future of this compound research is filled with both significant challenges and exciting opportunities. Overcoming these hurdles will be key to translating the unique properties of these materials into practical applications.
Challenges:
Toxicity: A primary challenge is the inherent toxicity of cadmium, which raises environmental and regulatory concerns that may limit widespread application. github.com Future research will need to focus on encapsulation or the development of low-toxicity complex forms.
Structural Prediction and Control: this compound exhibits complex polymorphism, making it difficult to predict and control the resulting crystal structure during synthesis. researchgate.net Achieving a specific polymorph with desired properties on a consistent basis remains a significant synthetic challenge.
Stability: Like many advanced materials, the long-term stability of novel this compound compounds and especially complex hybrid frameworks under operational conditions (e.g., exposure to heat, humidity, or light) needs to be thoroughly investigated. escholarship.org
Opportunities:
Nonlinear Optics: The demonstrated SHG activity in several this compound polymorphs presents a clear opportunity for developing new materials for lasers, frequency converters, and other optoelectronic devices. researchgate.netuj.edu.pl
Tunable Luminescence: The development of hybrid frameworks offers a pathway to creating materials with tailored photoluminescent properties, including tunable colors and white-light emission, for applications in solid-state lighting and sensors. acs.orgresearchgate.netnih.gov
Functional Materials Design: The ability to combine this compound with a vast library of organic ligands opens up possibilities for designing multifunctional materials where optical, electronic, and even catalytic properties can be engineered. acs.orguj.edu.pl
Environmental Remediation: While cadmium itself is a contaminant, theoretical studies suggest that specifically designed polymers could be used as effective adsorbents for removing cadmium compounds like cadmium iodide from water, representing a potential environmental application. mdpi.comresearchgate.net
Addressing the challenges while pursuing these opportunities will define the next chapter of research into this compound and its derivatives, paving the way for a new generation of advanced materials.
Q & A
Q. What is the standard method for synthesizing cadmium iodate in a laboratory setting?
this compound (Cd(IO₃)₂) is typically synthesized by reacting cadmium chloride (CdCl₂) with potassium iodate (KIO₃) in an aqueous medium. The reaction proceeds as:
The product is isolated as a white precipitate, which is filtered, washed with deionized water to remove impurities, and dried at 60–80°C. Purity can be verified via X-ray diffraction (XRD) to confirm the orthorhombic crystal structure .
Q. How does the solubility of this compound in pure water vary with temperature?
The solubility of Cd(IO₃)₂ in water decreases with increasing temperature, indicating a negative temperature coefficient. At 25°C, its molar solubility is approximately mol/L, decreasing to mol/L at 50°C. This behavior is attributed to the exothermic dissolution process .
Q. What experimental techniques are used to determine the solubility product (Ksp) of this compound?
The solubility product is determined by saturating a solution with Cd(IO₃)₂, filtering the solution to remove undissolved solids, and analyzing the supernatant for Cd²⁺ and IO₃⁻ ions. Techniques include:
- Ion-selective electrodes for direct ion concentration measurement.
- UV-Vis spectrophotometry with complexing agents (e.g., dithizone for Cd²⁺).
- Gravimetric analysis by precipitating Cd²⁺ as CdS or IO₃⁻ as AgIO₃. Reported Ksp values at 25°C range from to , with discrepancies arising from ionic strength effects and activity coefficient adjustments .
Advanced Research Questions
Q. How do ionic strength and electrolyte composition influence the solubility of this compound?
Solubility increases in high-ionic-strength solutions due to activity coefficient reduction. For example:
Q. How can researchers resolve contradictions in reported solubility data for this compound?
Discrepancies in solubility values (e.g., mol/L vs. mol/L at 25°C) arise from:
- Measurement techniques : Gravimetric vs. spectroscopic methods.
- Ionic strength adjustments : Some studies omit activity coefficient corrections.
- Temperature control : ±0.1°C precision is critical. To reconcile data, standardize protocols using NIST-traceable reference materials and report ionic strength explicitly .
Q. What role do complex ions play in the speciation of this compound in solution?
Cd(IO₃)₂ forms soluble complexes such as and in high-iodate environments. Stability constants (logβ) for these complexes are:
Speciation is modeled using software like PHREEQC, incorporating ion-interaction parameters from Pitzer equations .
Q. How does temperature affect the crystal structure and dissolution thermodynamics of this compound?
At elevated temperatures (>60°C), Cd(IO₃)₂ undergoes a phase transition from orthorhombic to a metastable polymorph with hexagonal symmetry. The enthalpy of dissolution () is kJ/mol, calculated via van’t Hoff plots of ln(Ksp) vs. 1/T. Negative confirms exothermic dissolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
